molecular formula C14H12N4OS B5351103 1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone

1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone

Cat. No. B5351103
M. Wt: 284.34 g/mol
InChI Key: RFLMWANRELCMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone is a chemical compound that has been used in scientific research for its potential therapeutic properties. It belongs to the class of thioethers and has a molecular formula of C16H13N5OS.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell survival. One of the enzymes that this compound targets is DNA topoisomerase II, which is involved in DNA replication and cell division. By inhibiting this enzyme, the compound prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. In addition to its anti-cancer properties, the compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone in lab experiments is its potential therapeutic properties. The compound has been shown to be effective in inhibiting the growth of cancer cells and may have other therapeutic applications as well. However, one of the limitations of this compound is its toxicity. Studies have shown that the compound can be toxic to normal cells at high concentrations, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone. One of the most promising areas of research is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and administration method for the compound, as well as its potential side effects. Other future directions for research include exploring the compound's potential as a treatment for neurodegenerative diseases and its potential use in combination with other cancer therapies.

Synthesis Methods

The synthesis of 1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone has been described in several scientific publications. One of the most commonly used methods involves the reaction of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol with cyclopropyl ketone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and by inhibiting the activity of certain enzymes that are essential for cancer cell survival.

properties

IUPAC Name

1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c19-11(8-5-6-8)7-20-14-16-13-12(17-18-14)9-3-1-2-4-10(9)15-13/h1-4,8H,5-7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLMWANRELCMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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